molecular formula C18H25FN2O B4983845 [1-(2-Fluorobenzyl)piperidin-4-yl](piperidin-1-yl)methanone

[1-(2-Fluorobenzyl)piperidin-4-yl](piperidin-1-yl)methanone

Cat. No.: B4983845
M. Wt: 304.4 g/mol
InChI Key: OGPCXMMHMWOCIF-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperidin-4-ylmethanone: is a synthetic compound belonging to the class of 1,4-disubstituted piperidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorobenzyl group and the piperidine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)piperidin-4-ylmethanone typically involves the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then reacted with piperidin-4-ylmethanone to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 1-(2-Fluorobenzyl)piperidin-4-ylmethanone is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer. Its ability to cross the blood-brain barrier and interact with central nervous system targets is of particular interest.

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the design of novel pesticides and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their function, leading to various biological effects. Molecular docking studies and in vitro assays have provided insights into its binding modes and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-ylmethanone
  • 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanone
  • 1-(4-Bromobenzyl)piperidin-4-ylmethanone

Comparison: Compared to its analogs, 1-(2-Fluorobenzyl)piperidin-4-ylmethanone exhibits unique properties due to the position of the fluorine atom on the benzyl group. This positional difference can significantly impact its biological activity and selectivity. For instance, the 2-fluoro derivative may have different binding affinities and metabolic stability compared to the 4-fluoro or dichloro analogs. These differences highlight the importance of structural variations in determining the compound’s overall efficacy and safety profile.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-7-3-2-6-16(17)14-20-12-8-15(9-13-20)18(22)21-10-4-1-5-11-21/h2-3,6-7,15H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPCXMMHMWOCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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